Regioselective Borylation: C-3 vs. C-4 Quinoline Boronic Ester Synthetic Accessibility
The target compound is a C-3 borylated quinoline, whereas the predominant literature methodology for quinoline borylation is optimized for the C-4 position. In a 2022 study by Das et al., a Pd-catalyzed C-4 borylation protocol using Pd(OAc)2 and P(O)Ph3 without external ligand achieved 58–89% yields for various substituted 4-chloroquinolines [1]. The C-3 regioisomer is not accessible via this ligand-free methodology, establishing that procurement of pre-formed C-3 boronic ester is necessary for applications requiring C-3 functionalization. This differential accessibility represents a critical sourcing consideration.
| Evidence Dimension | Synthetic accessibility of regioisomeric quinoline boronic esters |
|---|---|
| Target Compound Data | C-3 borylated quinoline (CAS 171364-85-5); not produced by C-4-optimized Pd-catalyzed borylation |
| Comparator Or Baseline | C-4 borylated quinoline derivatives; yields 58–89% via ligand-free Pd catalysis |
| Quantified Difference | C-3 regioisomer not accessible via the same methodology; requires alternative synthetic routes or commercial procurement |
| Conditions | Pd(OAc)2 (3 mol%), P(O)Ph3 (6 mol%), B2pin2, K2CO3, toluene, 100 °C, 15–20 h |
Why This Matters
Sourcing decisions must account for regiochemistry: C-3 borylated quinoline is not functionally interchangeable with C-4 analogs in downstream coupling reactions targeting the 3-position.
- [1] Das, B. C., Yadav, P., Das, S., & He, J. C. (2022). A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. RSC Advances, 12(37), 24187–24191. Table 2. View Source
